molecular formula C14H11N3O4 B2846749 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide CAS No. 1410555-93-9

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide

Cat. No.: B2846749
CAS No.: 1410555-93-9
M. Wt: 285.259
InChI Key: YVEKEIULKSYMJG-UHFFFAOYSA-N
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Description

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide (CAS: 1410555-93-9) is a heterocyclic compound featuring a furan-2-carbohydrazide backbone linked to a phthalimide moiety via a methylene bridge. Its molecular formula is C₁₄H₁₁N₃O₄, with a molecular weight of 285.26 g/mol.

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-16-12(18)11-8(5-6-21-11)7-17-13(19)9-3-1-2-4-10(9)14(17)20/h1-6H,7,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEKEIULKSYMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(OC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The compound can be synthesized through various organic reactions involving hydrazine derivatives and furan-based moieties. The synthetic pathway typically includes the formation of the isoindole structure followed by the introduction of the furan and hydrazide functionalities.

Antioxidant Properties

Research has indicated that compounds containing the isoindole structure often exhibit antioxidant properties. For instance, derivatives of isoindole have shown significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies on similar compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the furan ring is believed to enhance membrane permeability, contributing to the antimicrobial efficacy. For example, related hydrazone derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways . Further research is needed to elucidate the exact mechanisms involved.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported. For instance, compounds with similar structures have been shown to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders . This suggests that this compound could be further explored for dermatological applications.

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant radical scavenging ability in vitro.
Antimicrobial Testing Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating strong activity.
Cytotoxicity Assays Induced apoptosis in MCF-7 breast cancer cells with IC50 values suggesting low toxicity to normal cells.
Enzyme Inhibition Showed potent inhibition of mushroom tyrosinase with an IC50 value significantly lower than standard inhibitors like kojic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of this compound is in the field of anticancer research. Studies have shown that derivatives of isoindole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain isoindole derivatives could induce apoptosis in human cancer cells through the activation of specific signaling pathways . The incorporation of the furan moiety enhances the biological activity, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
Research has indicated that compounds similar to 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide possess antimicrobial properties. A series of experiments revealed that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Synthetic Applications

Synthetic Intermediates
The compound serves as an important synthetic intermediate in organic chemistry. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules. For example, it can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions . This versatility is crucial for developing new drugs and materials.

Material Science
In material science, derivatives of this compound have been explored for their potential use in creating functional materials such as polymers and coatings. The incorporation of isoindole structures can impart desirable properties such as thermal stability and enhanced mechanical strength to polymer matrices . Research into these applications is ongoing, with promising results indicating their utility in advanced materials.

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer activity against cell lines
Antimicrobial properties
Synthetic ApplicationsIntermediate for synthesizing heterocycles
Material ScienceDevelopment of functional polymers

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested against breast cancer cell lines and exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study concluded that further optimization could lead to the development of new anticancer agents .

Case Study 2: Antimicrobial Efficacy
A different study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) lower melting points compared to electron-donating groups (e.g., CH₃, OCH₃), likely due to reduced crystallinity .
  • Nitro-substituted derivatives exhibit enhanced antioxidant activity (DPPH IC₅₀: 18–22 μM) compared to methyl/methoxy analogs (IC₅₀: 25–35 μM), attributed to NO₂-mediated radical scavenging .

Furan-Phthalimide Hybrids with Alternative Functional Groups

Variations in the furan-carbohydrazide moiety significantly alter reactivity and biological interactions:

Compound Name Functional Group Key Structural Difference Potential Application Reference
5-[(1,3-Dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde Aldehyde (-CHO) Replaces carbohydrazide with aldehyde Electrophilic coupling agent
5-(2-Furyl)-N′-(2-oxoindol-3-yl)pyrazole-3-carbohydrazide Pyrazole ring Replaces phthalimide with indole-pyrazole Anticancer/antioxidant lead
3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carbaldehyde Pyrazole-aldehyde Combines pyrazole and aldehyde motifs Antimicrobial agent development

Key Observations :

  • Aldehyde-containing analogs (e.g., CAS 116750-06-2) are more reactive in nucleophilic addition reactions than carbohydrazides, making them versatile intermediates in organic synthesis .
  • Pyrazole-carbohydrazide hybrids demonstrate improved solubility in polar solvents (e.g., DMSO, ethanol) compared to purely aromatic phthalimide esters .

Key Observations :

  • The presence of a furfurylamine group (as in the target compound) enhances cellular uptake in cancer models, as seen in pyrazinoindole-carboxamide derivatives .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide?

The compound is synthesized via condensation reactions involving phthalimide derivatives and furan-carbohydrazide precursors. A common approach involves:

  • Step 1 : Reacting phthalic anhydride with a primary amine (e.g., furfurylamine) to form the isoindole-1,3-dione core .
  • Step 2 : Functionalizing the furan ring with a carbohydrazide group via hydrazine coupling under reflux in ethanol, often using catalytic piperidine to accelerate the reaction .
  • Optimization : Varying solvents (e.g., 1,4-dioxane vs. ethanol) and catalysts (e.g., piperidine vs. acetic acid) can improve yields, which typically range from 70–95% depending on reaction conditions .

What analytical techniques are essential for characterizing this compound?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns on the furan and isoindole rings. For example, aromatic protons in the isoindole moiety appear at δ 7.3–7.9 ppm, while the carbohydrazide NH signal is observed near δ 11.6 ppm (D2O-exchangeable) .
    • IR : Stretching vibrations for carbonyl groups (C=O) in the isoindole ring (~1680 cm⁻¹) and hydrazide N–H (~3200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 265 for related compounds) confirm the molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated for structurally similar phthalimide derivatives .

Advanced Research Questions

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculations (e.g., using Gaussian or MOE software) can model electron density distribution, identifying reactive sites. The carbohydrazide group is highly electrophilic due to conjugation with the furan ring, making it susceptible to nucleophilic attack at the carbonyl carbon .
  • Molecular Dynamics Simulations : Predict solvation effects and transition states for reactions in polar solvents like DMSO or ethanol .

What strategies resolve contradictory data on the compound’s biological activity?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. no activity) may arise from:

  • Purity Issues : Impurities >3% (e.g., unreacted starting materials) can skew assays. Validate purity via HPLC (≥97% by area) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. Use positive controls like ampicillin and account for solvent effects (e.g., DMSO cytotoxicity) .

How does the compound’s electronic structure influence its application in metal-organic frameworks (MOFs)?

  • The isoindole-dione moiety acts as a rigid linker, while the carbohydrazide group provides coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺).
  • Electrostatic Potential Maps : Reveal electron-rich regions (furan oxygen and hydrazide NH) that facilitate metal binding. Synchrotron XRD can confirm MOF topology .

What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Scaling : Exothermic condensation steps require controlled heating (reflux with jacketed reactors) to prevent decomposition.
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .

Methodological Guidance

Designing experiments to study oxidative degradation pathways

  • Conditions : Expose the compound to H₂O₂ (1–5% in acetic acid) or UV light (254 nm) and monitor degradation via LC-MS.
  • Intermediate Trapping : Use radical scavengers (e.g., TEMPO) to identify transient species. Major products often include cleaved furan derivatives and phthalic acid .

Validating synthetic intermediates with conflicting spectral data

  • Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., 5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde, CAS 116750-06-2) .
  • Crystallography : Resolve ambiguities in regiochemistry (e.g., furan vs. isoindole substitution) via single-crystal XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.